molecular formula C11H14ClN3O2 B15214733 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-13-0

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B15214733
CAS No.: 919278-13-0
M. Wt: 255.70 g/mol
InChI Key: YDFCQHNUMWUJAA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS: 919278-16-3) is a substituted pyrrolo[3,2-d]pyrimidine derivative. Its molecular formula is C₉H₁₀ClN₃O₂, with a molecular weight of 211.65 g/mol . The structure features a chloro substituent at position 4 and a 2-(2-methoxyethoxy)ethyl group at position 4. The methoxyethoxyethyl side chain enhances solubility in polar solvents compared to simpler alkyl or aryl substituents .

Synthesis
The synthesis involves alkylation of the pyrrolo[3,2-d]pyrimidine core with 2-(2-methoxyethoxy)ethyl groups, typically using nucleophilic substitution or coupling reactions under conditions similar to those described for related compounds (e.g., DMF, heating at 60–90°C) .

Properties

CAS No.

919278-13-0

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-5-[2-(2-methoxyethoxy)ethyl]pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C11H14ClN3O2/c1-16-6-7-17-5-4-15-3-2-9-10(15)11(12)14-8-13-9/h2-3,8H,4-7H2,1H3

InChI Key

YDFCQHNUMWUJAA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C=CC2=C1C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroethyl methyl ether with suitable pyrimidine derivatives can lead to the formation of the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Substitutions at Position 5

Compound 1 : 4-Chloro-5-(4-methoxybenzyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: Not provided)
  • Structure : Position 5 substituted with a 4-methoxybenzyl group; position 7 has a phenyl group.
  • Key Differences :
    • The aromatic 4-methoxybenzyl group increases hydrophobicity, reducing aqueous solubility compared to the methoxyethoxyethyl chain in the target compound.
    • Exhibits 94% yield in synthesis, suggesting efficient substitution at position 5 .
  • Biological Activity : Demonstrated cytotoxicity in preliminary assays, likely due to aromatic interactions with biological targets .
Compound 2 : 4-Chloro-5-(2-chloroethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1033810-25-1)
  • Structure : Position 5 substituted with a 2-chloroethyl group.
  • Key Differences :
    • The chloroethyl group introduces higher reactivity for further substitutions (e.g., nucleophilic displacement).
    • Lower molecular weight (216.07 g/mol ) compared to the target compound .
  • Applications : Serves as an intermediate for synthesizing kinase inhibitors .
Compound 3 : SYR127063 (CAS: Not provided)
  • Structure : Position 5 substituted with a 2-(2-methoxyethoxy)ethyl group, similar to the target compound.
  • Key Differences: Includes a pyridin-3-yl group at position 6, enhancing affinity for kinase targets.

Substitution Patterns and Reactivity

Compound Position 4 Substituent Position 5 Substituent Reactivity at Position 4
Target Compound Chloro 2-(2-methoxyethoxy)ethyl High (SNAr with amines, etc.)
4-Chloro-5-ethyl derivative Chloro Ethyl Moderate
7-Bromo-4-chloro derivative Chloro None (Br at position 7) High (Br allows cross-coupling)
TAK-285 Chloro Complex phenoxyethyl Low (stable under biological conditions)
  • Reactivity Insights :
    • The chloro group at position 4 enables nucleophilic aromatic substitution (SNAr), commonly used to introduce amines or other nucleophiles .
    • Methoxyethoxyethyl chains (as in the target compound and SYR127063) improve pharmacokinetics by balancing lipophilicity and solubility .

Biological Activity

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure, characterized by a pyrrolo[3,2-d]pyrimidine core with a chlorine atom and a 2-methoxyethyl side chain, has drawn attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
  • CAS Number : 919278-16-3
  • Molecular Weight : 211.65 g/mol
  • Molecular Formula : C₉H₁₀ClN₃O

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Nucleic Acid Intercalation : It may interfere with DNA or RNA synthesis by intercalating into nucleic acid structures, disrupting cellular processes.

Biological Activities

Research has indicated that compounds in the pyrrolopyrimidine class exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that pyrrolopyrimidines can inhibit cancer cell proliferation through various pathways.
  • Antiviral Properties : The compound has been evaluated for its efficacy against viral infections, demonstrating potential as an antiviral agent.
  • Antibacterial Effects : Preliminary studies suggest that this compound may possess antibacterial properties.

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its unique properties:

Compound NameStructureBiological Activity
4-Chloro-5-(2-hydroxyethyl)-5H-pyrrolo[3,2-d]pyrimidineStructureModerate anticancer activity
4-Chloro-5-(2-ethoxyethyl)-5H-pyrrolo[3,2-d]pyrimidineStructureLow antiviral activity
4-Chloro-5-(2-methylthioethyl)-5H-pyrrolo[3,2-d]pyrimidineStructureHigh antibacterial activity

The presence of the methoxyethyl group in our compound enhances its ability to penetrate cell membranes compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of pyrrolopyrimidine derivatives:

  • Study on CSF1R Inhibition : A series of pyrrolopyrimidines were synthesized and tested for their inhibitory effects on the colony-stimulating factor 1 receptor (CSF1R), showing promising results in terms of selectivity and potency .
    • Key Findings :
      • Subnanomolar enzymatic inhibition was observed.
      • Compounds exhibited excellent selectivity toward CSF1R over other kinases.
  • Antiviral Activity Assessment : Another study evaluated the antiviral properties against influenza viruses, demonstrating that certain derivatives significantly reduced viral loads in infected models .
    • Results Summary :
      • Lead compounds showed high efficacy with minimal toxicity.
      • Favorable pharmacokinetic profiles were noted.

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